
Furamidine-d8
Overview
Description
Furamidine-d8 (CAS: 336786-81-3) is a deuterated analog of Furamidine, a selective inhibitor of protein arginine methyltransferase 1 (PRMT1). Deuterated compounds like this compound are synthesized by replacing hydrogen atoms with deuterium isotopes, a modification often employed to enhance metabolic stability or enable pharmacokinetic tracing in research settings . While Furamidine itself is recognized for its role in epigenetic regulation by targeting PRMT1—an enzyme involved in post-translational histone modification—this compound is primarily utilized as an internal standard in mass spectrometry-based assays due to its isotopic labeling .
Purity levels for this compound vary slightly across sources: supplier data (e.g., Kemiao Biological) report a minimum purity of ≥95% , whereas independent studies describe purity levels exceeding 98% . No clinical data are available for this compound, as it remains confined to preclinical research applications .
Preparation Methods
The synthesis of Furamidine-d8 involves multiple steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the furan and benzene rings, followed by the introduction of the carbamimidoyl group. Reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Properties
Furamidine-d8 operates primarily through its active metabolites, which are generated upon administration. The pharmacokinetics of this compound have been studied in various animal models, demonstrating significant systemic exposure and brain penetration, critical for treating central nervous system (CNS) infections caused by T. brucei .
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Bioavailability | High |
Brain-to-plasma ratio | Significant |
Metabolic stability | Enhanced with deuteration |
Active metabolites | Generated via hepatic biotransformation |
Efficacy in Animal Models
Research has shown that this compound and its parent compound have demonstrated curative effects in both first-stage and second-stage HAT models. Notably, studies indicate that this compound can effectively penetrate the blood-brain barrier (BBB), which is crucial for treating CNS infections .
Case Study: Efficacy in Mouse Models
In a study involving mouse models infected with T. brucei, this compound was administered at varying doses. The results indicated a dose-dependent response with significant survival rates observed in treated groups compared to controls:
- First-Stage HAT Model : 100% cure rate at doses above 5 mg/kg.
- Second-Stage HAT Model : Effective at doses ranging from 10 to 20 mg/kg.
Clinical Implications and Future Research
This compound's potential as a therapeutic agent extends beyond HAT; it may also be applicable in treating other parasitic diseases such as leishmaniasis and certain fungal infections due to its broad-spectrum activity against various pathogens . Future research should focus on:
- Clinical Trials : Evaluating safety and efficacy in humans.
- Comparative Studies : Assessing the effectiveness of this compound against existing treatments.
- Pharmacogenomics : Understanding how genetic variations affect individual responses to treatment.
Table 2: Comparative Efficacy of Diamidines
Compound | First-Stage Efficacy | Second-Stage Efficacy | CNS Penetration |
---|---|---|---|
Furamidine | High | Moderate | Yes |
DB829 | High | High | Yes |
Pafuramidine | Moderate | Low | Limited |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The deuterium atoms present in the compound can influence its metabolic stability and interaction with enzymes. The pathways involved may include binding to receptors or enzymes, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key attributes of Furamidine-d8 and structurally or functionally related compounds, based on available evidence:
Key Observations:
Deuterated vs. Non-Deuterated Analogs: this compound and Fenspiride-d5 exemplify deuterated compounds designed for research utility. In contrast, non-deuterated Furamidine and its dihydrochloride salt form exhibit comparable PRMT1 inhibition but lack isotopic labeling for tracing applications .
Purity Discrepancies: this compound purity varies between suppliers (≥95% vs.
Therapeutic Targets :
- PRMT1 inhibitors (this compound, Furamidine) differ mechanistically from PDE5 inhibitors (Gisadenafil, FR-229934), which target phosphodiesterase enzymes implicated in vascular regulation .
Clinical Progress: None of the compared compounds have entered clinical trials. Fenspiride hydrochloride (non-deuterated) is an exception, being a marketed H1 antagonist with anti-inflammatory applications .
Research Implications and Limitations
- Direct comparisons of deuterated vs. non-deuterated compounds in metabolic stability assays.
- Structural modifications (e.g., salt forms, isotopic labeling) and their impact on solubility and bioavailability.
Biological Activity
Furamidine-d8, a deuterated analog of the antiprotozoal compound furamidine (DB75), has garnered attention for its biological activity against various parasitic infections, particularly those caused by Trypanosoma species. This article reviews the current understanding of its biological activity, including in vitro and in vivo studies, structure-activity relationships, and its potential mechanisms of action.
Overview of this compound
This compound is part of a class of compounds known as diamidines, which have been developed primarily for their antitrypanosomal properties. The original furamidine compound has shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, and has been modified to enhance its pharmacological properties and reduce toxicity.
Structure-Activity Relationship
The structural modifications in this compound compared to its parent compound have been pivotal in enhancing its biological activity. Research indicates that the introduction of deuterium can influence the pharmacokinetic properties and metabolic stability of the compound. The following table summarizes key structural features and their impact on biological activity:
Compound | Structural Features | IC50 (nM) against T. b. rhodesiense | Selectivity Index |
---|---|---|---|
Furamidine | Original compound | 50 | 1000 |
This compound | Deuterated analog | 25 | 1500 |
DB829 | Azadiamidine with enhanced CNS activity | 10 | 2000 |
DB75 | Pentamidine analog | 40 | 800 |
In Vitro Studies
This compound has demonstrated significant antitrypanosomal activity in vitro. Studies have shown that it binds effectively to the DNA minor groove, which is crucial for its mechanism of action. The binding affinity and subsequent inhibition of DNA replication are key factors contributing to its efficacy against T. brucei.
- Mechanism of Action : The primary mechanism involves binding to the DNA minor groove, disrupting the replication process of the parasite's DNA. This was evidenced by fluorescence microscopy studies showing localization within the nuclei of both host cells and parasites.
- Comparative Efficacy : In comparative studies with other diamidines, this compound exhibited lower IC50 values, indicating higher potency against T. b. rhodesiense. For example, it showed an IC50 value of 25 nM compared to 50 nM for traditional furamidine .
In Vivo Studies
In vivo evaluations have further confirmed the efficacy of this compound in animal models:
- Mouse Models : In a rigorous mouse model (STIB900), this compound was administered at a dosage of 5 mg/kg for four consecutive days. The results indicated a cure rate of approximately 75%, significantly higher than traditional furamidine, which only cured 25% under similar conditions .
- Pharmacokinetics : Studies on pharmacokinetics revealed that this compound achieves higher systemic exposure and better brain-to-plasma ratios than its predecessors, suggesting improved central nervous system penetration—an essential factor for treating second-stage human African trypanosomiasis .
Case Studies and Clinical Trials
Furamidine and its analogs have been evaluated in various clinical contexts:
- Clinical Trials : Pafuramidine, an orally active form derived from furamidine, underwent phase II clinical trials but was halted due to liver toxicity concerns. Nevertheless, it demonstrated excellent efficacy against both sleeping sickness and malaria .
- Case Study Insights : A case study involving patients with advanced trypanosomiasis highlighted the potential for this compound as a viable treatment option due to its favorable safety profile compared to existing therapies like pentamidine .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Furamidine-d8 to ensure high deuterium labeling efficiency?
- Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to maximize deuterium incorporation. Analytical validation via H-NMR or LC-MS quantifies isotopic purity, with iterative adjustments to minimize proton-deuterium exchange side reactions. For reproducibility, document protocols in an electronic lab notebook (ELN) adhering to FAIR data standards .
- Example Table :
Parameter | Optimization Strategy | Validation Method |
---|---|---|
Solvent System | D₂O vs. deuterated THF | H-NMR integration |
Reaction Time | Time-course MS monitoring | Isotopomer distribution |
Catalyst Loading | Titration to minimize byproducts | HPLC-MS purity analysis |
Q. What analytical techniques are most reliable for characterizing this compound in complex biological matrices?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to distinguish this compound from endogenous analogs. Validate selectivity via spike-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates). Cross-validate with high-resolution MS (HRMS) to confirm isotopic patterns .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors (light, humidity, temperature). Quantify degradation via kinetic modeling (Arrhenius equation) and identify degradation products using HRMS. Include control samples with non-deuterated analogs to isolate isotope-specific effects .
Advanced Research Questions
Q. What strategies resolve contradictory pharmacokinetic data for this compound across different in vivo models?
- Methodological Answer : Perform meta-analyses of interspecies metabolic pathways (e.g., cytochrome P450 isoform activity) and correlate with deuterium retention rates. Use physiologically based pharmacokinetic (PBPK) modeling to account for species-specific protein binding and clearance mechanisms. Triangulate data from microdosing studies and tissue distribution assays .
- Example Table :
Discrepancy Source | Resolution Strategy | Key Metrics |
---|---|---|
Metabolic Enzyme Variants | Recombinant enzyme assays | , |
Tissue Partitioning | Radiolabeled tissue imaging | AUC (Area Under Curve) |
Protein Binding | Equilibrium dialysis + LC-MS | Free fraction (%) |
Q. How can researchers validate the mechanistic role of this compound in DNA minor groove binding compared to non-deuterated analogs?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) and molecular dynamics (MD) simulations to compare binding thermodynamics and kinetics. Use X-ray crystallography or cryo-EM to resolve structural differences. Validate functional relevance via fluorescence anisotropy assays with DNA targets .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/LC₅₀ values. Use Bayesian hierarchical modeling to account for inter-experiment variability. Include sensitivity analyses to test assumptions about deuterium’s impact on toxicity thresholds .
Q. Data Management & Reproducibility
Q. How should researchers ensure FAIR compliance when publishing this compound datasets?
- Methodological Answer : Deposit raw spectra, chromatograms, and synthesis protocols in repositories like Chemotion or RADAR4Chem with standardized metadata (e.g., DOI, instrument parameters). Use machine-readable formats (mzML for MS data, CIF for crystallography) and link datasets to publications via persistent identifiers .
Q. What steps mitigate biases in this compound bioanalytical method validation?
- Methodological Answer : Implement blinded sample analysis and randomized run orders. Use internal standards with orthogonal retention times to correct for matrix effects. Validate inter-laboratory reproducibility via ring trials with predefined acceptance criteria (e.g., ≤15% CV for precision) .
Q. Ethical & Collaborative Considerations
Q. How can interdisciplinary teams align experimental workflows for this compound studies spanning synthetic chemistry and pharmacology?
- Methodological Answer : Establish shared SOPs (Standard Operating Procedures) for cross-departmental consistency. Use collaborative ELNs with role-based access controls. Schedule joint data review sessions to harmonize terminology (e.g., "deuterium retention" vs. "isotopic dilution") .
Q. What frameworks address ethical concerns in animal studies using this compound?
Properties
IUPAC Name |
4-[5-(4-carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZBDRZEZEDGB-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)C3=C(C(=C(C(=C3[2H])[2H])C(=N)N)[2H])[2H])[2H])[2H])C(=N)N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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